molecular formula C11H22O7S B611230 t-Butoxycarbonyl-PEG2-sulfonic acid CAS No. 1817735-40-2

t-Butoxycarbonyl-PEG2-sulfonic acid

Cat. No. B611230
M. Wt: 298.35
InChI Key: HBIDYLRBESNRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butoxycarbonyl-PEG2-sulfonic acid is a PEG linker containing a t-Boc protecting group and a sulfonic acid moiety . The t-Boc protecting group can be removed under acidic conditions . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . The hydrophilic PEG linkers increase the water solubility of a compound in aqueous conditions .


Synthesis Analysis

The t-butyl ester group in t-Butoxycarbonyl-PEG2-sulfonic acid can be converted to a free acid group under acidic conditions . The resulting acid readily reacts with amine and alcohol under coupling conditions .


Molecular Structure Analysis

The chemical formula of t-Butoxycarbonyl-PEG2-sulfonic acid is C11H22O7S . Its exact mass is 298.11 and its molecular weight is 298.350 . The elemental analysis shows that it contains C, 44.28; H, 7.43; O, 37.54; S, 10.75 .


Chemical Reactions Analysis

The t-Boc protecting group in t-Butoxycarbonyl-PEG2-sulfonic acid can be removed under acidic conditions . The sulfonic acid can undergo esterification, halogenation, and displacement reactions .


Physical And Chemical Properties Analysis

The molecular weight of t-Butoxycarbonyl-PEG2-sulfonic acid is 298.35 . It is available in stock . The storage condition is -20°C . It is shipped under ambient temperature .

Scientific Research Applications

Catalysis in Chemical Synthesis

t-Butoxycarbonyl-PEG2-sulfonic acid and its related compounds are widely used as catalysts in chemical synthesis. For instance, sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite (SANM) is an efficient catalyst for N-tert-butoxycarbonylation of amines, yielding excellent mono-carbamate yields without competitive side reactions (Shirini, Mamaghani, & Atghia, 2011). Similarly, polyethyleneglycol bound sulfonic acid (PEG-OSO3H) has been effectively used in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, demonstrating significant antiviral activity (Naidu et al., 2012).

Fabrication of Hydrogels

The use of sulfonic acid derivatives in fabricating polyethylene glycol-based hydrogels has been researched, with applications in controlled drug release. These hydrogels, crosslinked with acrylic acid and 2, Acrylamide-2-methyl propane sulfonic acid (AMPS), have shown pH-dependent swelling behavior and efficient drug release kinetics (Zahra et al., 2021).

Photolithography

In the field of photolithography, t-BOC-styrene sulfone polymers, which include t-Butoxycarbonyl groups, have been developed as chemically amplified photoresists for deep-UV lithography. They offer high resolution and are aqueous base developed, making them suitable for intricate microelectronic applications (Tarascon et al., 1989).

Medical Imaging

Derivatives of t-Butoxycarbonyl-PEG2-sulfonic acid have been explored in the development of novel radiotracers for medical imaging. For instance, 99mTc-labeled folate based SPECT radiotracers using these compounds demonstrated high tumor uptake and rapid clearance from non-target organs, suggesting potential in tumor imaging (Xie et al., 2014).

Safety And Hazards

The safety data sheet indicates that any clothing contaminated by the product should be immediately removed . The product should be moved out of the dangerous area . A physician should be consulted and shown the safety data sheet .

Future Directions

It is available in stock for research purposes . It supports custom synthesis . It is shipped fast .

properties

IUPAC Name

2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7S/c1-11(2,3)18-10(12)4-5-16-6-7-17-8-9-19(13,14)15/h4-9H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIDYLRBESNRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146539
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butoxycarbonyl-PEG2-sulfonic acid

CAS RN

1817735-40-2
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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